molecular formula C18H22ClNO2S B15109069 6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B15109069
M. Wt: 351.9 g/mol
InChI Key: GBYFWWRYLQQMEO-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the tert-butyl and chloro groups: These groups can be introduced via Friedel-Crafts alkylation and halogenation reactions, respectively.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step might involve nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through amide bond formation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzothiophenes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophenes can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors (GPCRs), or ion channels. The pathways involved could range from signal transduction to metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    6-tert-butyl-3-chloro-N-(methyl)-1-benzothiophene-2-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in 6-tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide may confer unique properties such as increased solubility, altered biological activity, or enhanced binding affinity to specific targets compared to similar compounds.

Properties

Molecular Formula

C18H22ClNO2S

Molecular Weight

351.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H22ClNO2S/c1-18(2,3)11-6-7-13-14(9-11)23-16(15(13)19)17(21)20-10-12-5-4-8-22-12/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,20,21)

InChI Key

GBYFWWRYLQQMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3CCCO3)Cl

Origin of Product

United States

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